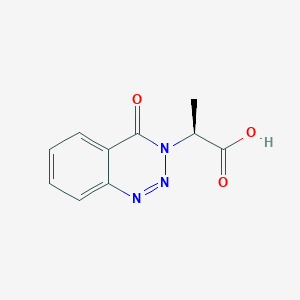

(2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid

Description

(2S)-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid is a chiral benzotriazinone derivative characterized by a 1,2,3-benzotriazin-4-one core fused to a propanoic acid moiety with (2S)-stereochemistry. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 255.2 g/mol (calculated based on structural data from and ). The compound’s purity in reported syntheses is typically 95%, as noted in multiple sources .

The benzotriazinone scaffold is pharmacologically significant, with patents highlighting its role as a modulator of GPR139, a G-protein-coupled receptor implicated in neurological and metabolic disorders .

Properties

IUPAC Name |

(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)11-12-13/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXISOGIRJVVTE-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid is a complex organic compound that belongs to the class of benzotriazines. It has a molecular weight of approximately 276.25 g/mol. The compound features a propanoic acid moiety linked to a benzotriazine derivative, characterized by a 4-oxo group and a dihydro configuration.

This compound applications

- This compound as a GPR139 modulator The compound has been investigated for its potential biological activities, particularly as a modulator of GPR139, a G protein-coupled receptor implicated in various physiological processes. The interaction with GPR139 may influence signaling pathways related to cell proliferation and apoptosis, suggesting therapeutic potential in metabolic disorders and neurological conditions. Studies have shown that this compound interacts specifically with GPR139, modulating receptor activity and influencing various biological effects. Research into these interactions continues to provide insights into its mechanism of action and potential therapeutic applications.

- Pharmaceutical development 3,4-Dihydro-4-oxo-1,2,3-benzotriazine is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other serious diseases, enhancing drug efficacy .

- Agrochemicals 3,4-Dihydro-4-oxo-1,2,3-benzotriazine finds applications in developing agrochemicals, particularly fungicides and herbicides, contributing to sustainable agricultural practices by improving crop protection .

Table of Compounds with Structural Similarities

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid | Contains a similar benzotriazine core | Lacks the dihydro configuration |

| 2-(6-Fluoro-4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid | Fluorinated variant | Potentially altered biological activity due to fluorine substitution |

| 2-(5-Methoxy-4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid | Methoxy group addition | May exhibit different solubility and reactivity profiles |

Mechanism of Action

The mechanism of action of (2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Methyl Ester Derivative : The methyl ester () is a prodrug form of the target compound. The ester group improves membrane permeability but requires enzymatic hydrolysis for activation. Its molecular weight matches the target compound due to the substitution of a hydrogen with a methyl group .

Pentanoic Acid with Methyl Stereocenter: The additional methyl group (2S,3R configuration) in introduces steric effects that may alter receptor binding or metabolic stability. This compound has been discontinued, suggesting challenges in synthesis or efficacy .

Functional Group Modifications and Implications

Carboxylic Acid vs. Ester:

- Target Compound : The free carboxylic acid enables ionic interactions with basic residues in biological targets (e.g., lysine or arginine in GPR139), enhancing binding affinity .

- Methyl Ester : While the ester improves bioavailability, it lacks direct hydrogen-bonding capability, requiring metabolic conversion for activity .

Alkyl Chain Length:

- The butanylpropanoic acid derivative () has a longer chain than the target compound, which may increase hydrophobic interactions with receptor pockets but reduce solubility. This modification is analogous to fatty acid extensions in NSAIDs like naproxen (), where chain length impacts plasma protein binding .

Stereochemical Variations:

- The (2S,3R)-pentanoic acid derivative () demonstrates the importance of stereochemistry in benzotriazinone activity. The 3R-methyl group could hinder rotation or induce conformational strain, affecting target engagement .

Biological Activity

(2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid is a compound of interest due to its potential biological activities. It belongs to the benzotriazine family, which has been studied for various pharmacological properties. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14N4O3

- Molecular Weight : 246.27 g/mol

- CAS Number : 125700-69-8

- Solubility : Soluble in acetonitrile

- Structure : The compound features a benzotriazine core with a propanoic acid side chain.

Research indicates that compounds related to benzotriazines exhibit various biological activities, including:

- Antitumor Activity : Benzotriazine derivatives have shown potential in inhibiting tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells.

- Antimicrobial Properties : Some studies suggest that these compounds can inhibit bacterial growth and may serve as effective antimicrobial agents.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and metabolic disorders.

Case Studies and Research Findings

- Antitumor Studies : A study demonstrated that a related benzotriazine compound significantly inhibited the proliferation of various cancer cell lines (e.g., MCF7 and HL60) with IC50 values in the low micromolar range .

- Antimicrobial Activity : Research on benzotriazine derivatives showed promising results against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM .

- Enzyme Interaction : The compound has been evaluated for its ability to modulate protein phosphatase activity, which is crucial for regulating cellular signaling pathways. In vitro studies indicated that it could selectively inhibit certain phosphatases involved in cancer progression .

Comparative Biological Activity Table

Applications in Pharmaceutical Development

The unique properties of this compound make it a candidate for further development in pharmaceuticals targeting:

- Cancer Therapy : Due to its antitumor properties.

- Infectious Diseases : As an antimicrobial agent against resistant strains.

- Metabolic Disorders : By modulating enzyme activity involved in metabolic pathways.

Q & A

Basic Questions

Q. What are the critical steps for synthesizing (2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid with high enantiomeric purity?

- Methodological Answer : Use asymmetric catalysis or chiral auxiliaries during synthesis to ensure stereochemical control. Post-synthesis, employ chiral HPLC (e.g., using polysaccharide-based columns) to verify enantiopurity. For example, analogous methods for resolving epimeric impurities in pharmaceuticals involve gradient elution with mobile phases containing trifluoroacetic acid and acetonitrile . Confirmation via polarimetry or circular dichroism (CD) spectroscopy is recommended.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : 1D H and C NMR for backbone assignment, supplemented by 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Compare data with NIST reference spectra for analogous propanoic acid derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation. Electrospray ionization (ESI) in negative mode is suitable due to the carboxylic acid group.

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl at ~1700 cm, benzotriazin ring vibrations).

Q. How can researchers ensure structural fidelity during scale-up synthesis?

- Methodological Answer : Implement in-process controls (IPCs) such as mid-reaction sampling for LC-MS analysis. Monitor intermediates using validated retention times and UV spectra. For example, impurity profiling methods for related compounds involve tracking byproducts like dehydro derivatives or oxidized analogs .

Advanced Research Questions

Q. How can conflicting NMR data for the benzotriazin ring protons be resolved?

- Methodological Answer :

- Dynamic Effects : Assess temperature-dependent NMR to identify conformational exchange broadening. For example, heating to 60°C may resolve splitting caused by restricted rotation.

- Solvent Screening : Use deuterated DMSO or DMF to enhance solubility and reduce aggregation artifacts.

- Computational Validation : Compare experimental chemical shifts with DFT-calculated shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for identifying trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/HRMS : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to separate impurities. HRMS fragmentation patterns can differentiate structural isomers (e.g., ring-opened byproducts).

- Spiking Experiments : Co-inject suspected impurities (e.g., des-methyl analogs or hydrolyzed derivatives) to confirm retention times. Reference pharmacopeial guidelines for impurity quantification thresholds .

Q. How can computational methods validate the stereochemical configuration of the (2S)-chiral center?

- Methodological Answer :

- Molecular Docking : Simulate interactions with chiral recognition agents (e.g., cyclodextrins) to predict retention behavior in HPLC.

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-generated spectra to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.